molecular formula C17H18BrNOS B6540985 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1060214-94-9

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540985
CAS No.: 1060214-94-9
M. Wt: 364.3 g/mol
InChI Key: PHOPSGYBJGTUPF-UHFFFAOYSA-N
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Description

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its structural modifications and the presence of other functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-bromobenzamide: A simpler analog with similar bromine and benzamide functionalities.

    Thiophene derivatives: Compounds containing the thiophene ring, which exhibit diverse chemical and biological properties.

    Cyclopentyl derivatives: Compounds with cyclopentyl groups that are studied for their unique structural and functional characteristics.

Uniqueness

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is unique due to its combination of bromine, thiophene, and cyclopentyl groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c18-14-7-2-1-6-13(14)16(20)19-12-17(9-3-4-10-17)15-8-5-11-21-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOPSGYBJGTUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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